molecular formula C23H29N3O7S B4090077 ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate

ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate

Cat. No.: B4090077
M. Wt: 491.6 g/mol
InChI Key: LHURNGDDNHNGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a carboxylate group and a sulfonyl-phenylglycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl-phenylglycyl moiety: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine.

    Coupling with piperazine: The resulting sulfonyl-phenylglycyl intermediate is then coupled with ethyl piperazine-1-carboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymatic activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but lacks the sulfonyl and piperazine moieties.

    N-phenylglycine derivatives: Share the phenylglycine core but differ in the substituents attached to the nitrogen atom.

Uniqueness

Ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate is unique due to the combination of its sulfonyl-phenylglycyl moiety and piperazine ring, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-4-33-23(28)25-14-12-24(13-15-25)22(27)17-26(18-8-6-5-7-9-18)34(29,30)19-10-11-20(31-2)21(16-19)32-3/h5-11,16H,4,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHURNGDDNHNGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.